1-(7-hydroxy-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
1-[7-HYDROXY-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-HYDROXY-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and subsequent functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[7-HYDROXY-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[7-HYDROXY-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-HYDROXY-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The hydroxy group and other functional groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Shares the quinoline backbone but lacks the hydroxy and phenyl groups.
2,2,4-Trimethyl-1,2-dihydroquinoline: Similar in structure but differs in the position and number of methyl groups.
4-Phenylquinoline: Contains the phenyl group but lacks the hydroxy and trimethyl groups.
Uniqueness
1-[7-HYDROXY-2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the hydroxy group, multiple methyl groups, and a phenyl ring makes it a versatile compound for various chemical reactions and research applications.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(7-hydroxy-2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C20H23NO2/c1-14(22)21-18-12-16(23)10-11-17(18)20(4,13-19(21,2)3)15-8-6-5-7-9-15/h5-12,23H,13H2,1-4H3 |
InChI Key |
JUSNRVSFRRYPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)O)C(CC1(C)C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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